molecular formula C9H8N2O2S B6176959 isoquinoline-4-sulfonamide CAS No. 952651-48-8

isoquinoline-4-sulfonamide

Cat. No.: B6176959
CAS No.: 952651-48-8
M. Wt: 208.24 g/mol
InChI Key: VSCHHDRTWHPIOV-UHFFFAOYSA-N
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Description

Isoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and the sulfonamide group is a functional group that contains a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline-4-sulfonamide typically involves the introduction of a sulfonamide group to the isoquinoline ring. One common method is the reaction of isoquinoline with chlorosulfonic acid to form isoquinoline-4-sulfonyl chloride, which is then reacted with ammonia or an amine to produce this compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in various functionalized isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoquinoline-4-sulfonamide involves its interaction with specific molecular targets. For example, it has been identified as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme involved in DNA replication . By binding to an allosteric site on the enzyme, this compound disrupts its function, leading to antibacterial effects. Additionally, this compound derivatives have been shown to inhibit protein kinases, which play critical roles in various cellular processes .

Comparison with Similar Compounds

Isoquinoline-4-sulfonamide can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the presence of both the isoquinoline ring and the sulfonamide group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

952651-48-8

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

isoquinoline-4-sulfonamide

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H2,10,12,13)

InChI Key

VSCHHDRTWHPIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)N

Purity

0

Origin of Product

United States

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